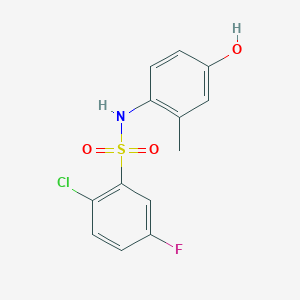![molecular formula C9H16N2O3S B6647643 N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide is a chemical compound characterized by the presence of a cyclopropane ring, a sulfonyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine and sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclopropanecarboxylic acid is first converted to its acid chloride using thionyl chloride.
- The acid chloride is then reacted with 2-(cyclopropylsulfonylamino)ethylamine in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclopropane ring can also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanophenyl)cyclopropanecarboxamide: Similar in structure but with a cyanophenyl group instead of a sulfonyl group.
N-Cyclopropylpiperidine-3-carboxamide: Contains a piperidine ring instead of a sulfonyl group.
N-(3-Cyanophenyl)propanamide: Similar but with a propanamide backbone.
Uniqueness
N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c12-9(7-1-2-7)10-5-6-11-15(13,14)8-3-4-8/h7-8,11H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYHKJBOBNIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)


![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)
